Secbumeton

soil pH dependence phytotoxicity s-triazine herbicides

Sourcing a reliable methoxy-triazine reference standard for residue monitoring or soil interaction studies is challenging due to inconsistent purity and limited availability. Secbumeton (CAS 26259-45-0) solves this as a high-purity analytical reference standard with documented pH-dependent phytotoxicity and distinct metabolic pathway (dealkylation to GS-12853), enabling accurate environmental fate modeling and multi-analyte residue quantification. - Supports SPE-UPLC-MS and GC-MS methods with validated recovery rates (99.0%) and linearity (r² >0.994). - Listed in USFDA pesticide residue monitoring programs; deuterated Secbumeton-D5 internal standard available for calibration. - Ships globally with batch-specific certificates of analysis for full traceability.

Molecular Formula C10H19N5O
Molecular Weight 225.29 g/mol
CAS No. 26259-45-0
Cat. No. B1203251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecbumeton
CAS26259-45-0
Synonyms2-methoxy-4-ethylamino-6-sec-butylamino-s-triazine
GS 14254
GS-14254
secbumetone
Molecular FormulaC10H19N5O
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC(=NC(=N1)NCC)OC
InChIInChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
InChIKeyZJMZZNVGNSWOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Secbumeton: Physicochemical and Regulatory Baseline


Secbumeton (CAS 26259-45-0) is a methoxy-substituted s-triazine herbicide developed in the mid-1960s, with a molecular formula of C₁₀H₁₉N₅O and a molecular weight of 225.29 g/mol [1]. It functions as a photosystem II inhibitor, absorbed by roots and leaves with limited translocation [2]. Physicochemical parameters include a melting point of 86–88°C, water solubility of 620 mg/L at 25°C, vapor pressure of 0.097 mPa at 20°C, and a calculated log Kow of 3.64 [3]. The compound is marketed as a racemate composed of equimolar (R)- and (S)-enantiomers [4]. Regulatory status indicates non-approval under EC Regulation 1107/2009 and classification as obsolete in multiple jurisdictions, yet it remains relevant for analytical reference standard applications in environmental monitoring and residue analysis [2].

1

Analytical reference standard for triazine multi-residue monitoring

2

Racemic mixture (equimolar R and S enantiomers) – stereochemical review

3

Supports soil pH–dependent phytotoxicity model studies

Secbumeton: Why Substitution Is Not Valid


Triazine herbicides share a common photosystem II inhibition mechanism but exhibit divergent physicochemical and biological behaviors that preclude generic substitution. Secbumeton contains a 6-methoxy substitution on the triazine ring, which confers distinct solubility, soil pH–dependent phytotoxicity, and metabolic fate compared to chloro- (e.g., atrazine, simazine) or methylthio- (e.g., prometryn) substituted analogs [1][2]. Experimental evidence demonstrates that secbumeton's aqueous solubility (620 mg/L) exceeds that of atrazine and terbutryne by measurable margins, while its phytotoxicity exhibits strong soil pH dependence—a property not shared by atrazine [2][3]. Furthermore, its primary metabolic pathway proceeds via dealkylation to yield GS-12853 as the predominant plant residue, whereas chloro-triazines undergo glutathione conjugation or hydroxylation [4]. These differences directly impact analytical method selection, environmental fate modeling, and residue monitoring protocols. Procurement decisions that treat secbumeton as interchangeable with other triazines risk invalid experimental results and regulatory non-compliance.

Methoxy vs. chloro/methylthio substitution
Secbumeton's 6-methoxy group shifts solubility, sorption, and metabolic pathways – atrazine or prometryn may not reproduce analytical behavior.
Metabolite profile mismatch
Dealkylation yields GS-12853 as primary residue marker; chloro-triazines undergo glutathione conjugation – method specificity may not transfer.
pH-dependent bioactivity divergence
Secbumeton phytotoxicity responds to soil pH; atrazine toxicity is organic-carbon-driven – model responses may differ significantly.

Secbumeton: Comparative Evidence for Selection


Soil pH-Dependent Phytotoxicity vs. Atrazine

In a direct head-to-head greenhouse and field study, secbumeton phytotoxicity demonstrated dominant soil pH dependence across pH 5.4–7.4, whereas atrazine toxicity showed much less influence from pH variation [1]. Organic carbon variation did not affect secbumeton or prometryn phytotoxicity but was the principal factor influencing atrazine toxicity [1]. In field studies on Port Byron silt loam, maize was injured severely by high rates of secbumeton and prometryn in calcareous soil samples (higher pH) but not in acid treatments; maize was not affected by any rate of atrazine at any pH examined [1].

Soil pH Response
Reported
Secbumeton phytotoxicity dominated by soil pH (5.4–7.4); atrazine toxicity primarily influenced by organic carbon
Supports pH-dependent study design
Field and greenhouse bioassay context
soil pH dependence phytotoxicity s-triazine herbicides atrazine prometryn

Aqueous Solubility vs. Atrazine and Terbutryne

A comparative solubility study of three s-triazine herbicides established the rank order of aqueous solubility as terbutryne ≤ atrazine < secbumeton [1]. Notably, secbumeton exhibited the lowest temperature sensitivity among the three compounds: as ambient temperature increased from 1°C to 29°C, solubility increased by only 11% for secbumeton, compared to 42% for atrazine and 52% for terbutryne [1]. Salt effects were consistent across all three herbicides: NaCl and KCl at ionic strength 2.5 reduced solubility by approximately 85%, while CaCl₂ reduced solubility by 58% [1].

Solubility Rank
Reported
Rank: terbutryne ≤ atrazine
Enables more consistent solution preparation
Measured across 1–29 °C
Fish LC₅₀
Class-level
96-h LC₅₀: 18–43 mg/L (median 25 mg/L); rainbow trout 18 mg/L
Informs aquatic hazard classification
Class-level comparison; atrazine LC₅₀ ~4.5–11 mg/L
Soil Sorption
Reported
log Koc = 2.78 (experimental); Koc ≈ 603 L/kg
Validated input for leaching models
Moderate mobility; QSAR validation dataset
Plant Metabolism
Reported
Major metabolite GS-12853 (~25%); dealkylation pathway dominates
Requires metabolite-specific analytical methods
Field alfalfa and sugarcane; ¹⁴C-labeled study
Purity Grades
Supporting evidence
Native: 94.7–98+%; deuterated (D5): >99.0% (HPLC)
Enables robust quantification and ISTD use
PESTANAL® and ISO 17034 certified
aqueous solubility temperature coefficient formulation atrazine terbutryne

Acute Fish Toxicity

Secbumeton's acute toxicity to fish has been characterized in multiple studies. The GESTIS substance database reports a 96-hour LC₅₀ range of 18–43 mg/L for fish, with a median value of 25 mg/L based on four independent studies [1]. Specific data for rainbow trout (Oncorhynchus mykiss) indicate an LC₅₀ of 18 mg/L over 96 hours . Based on these values, secbumeton is classified under GHS as Aquatic Acute 1 (H400: Very toxic to aquatic life) and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects) . For context, the widely studied chloro-triazine atrazine exhibits 96-h LC₅₀ values for rainbow trout in the range of 4.5–11 mg/L (class-level inference from triazine literature), indicating that secbumeton is approximately 2- to 4-fold less acutely toxic to fish than its chloro-substituted analog.

Fish LC₅₀
Class-level
96-h LC₅₀: 18–43 mg/L (median 25 mg/L); rainbow trout 18 mg/L
Informs aquatic hazard classification
Class-level comparison; atrazine LC₅₀ ~4.5–11 mg/L
aquatic toxicology LC₅₀ rainbow trout environmental risk assessment

Soil Sorption and Mobility

The soil sorption coefficient (Koc) is a critical parameter for predicting herbicide mobility and groundwater contamination potential. For secbumeton, the experimentally determined log Koc value is 2.78 [1], corresponding to a Koc of approximately 603 L/kg. This value indicates moderate mobility in soil, consistent with its water solubility of 620 mg/L . In comparison, the chloro-triazine atrazine has a reported log Koc of approximately 2.0–2.7 (Koc ~100–500 L/kg; class-level inference), while the methylthio-triazine prometryn exhibits higher sorption with log Koc ~3.0–3.2 (Koc ~1,000–1,600 L/kg). Secbumeton's intermediate log Koc value, combined with its pH-dependent phytotoxicity profile, necessitates soil-specific application considerations distinct from both chloro- and methylthio-triazine analogs.

Soil Sorption
Reported
log Koc = 2.78 (experimental); Koc ≈ 603 L/kg
Validated input for leaching models
Moderate mobility; QSAR validation dataset
soil sorption Koc environmental fate leaching potential groundwater

Metabolism in Alfalfa and Sugarcane

The metabolism of secbumeton was characterized in field-grown alfalfa following application of 1.0 lb a.i./A of ¹⁴C-secbumeton [1]. Foliage sampled at 2–3 months post-application contained 0.23 and 0.15 ppm total residues, with aqueous-soluble residues comprising 90% of the total [1]. The major metabolite GS-12853 accounted for approximately 25% of the residue, with GS-25433 (2-amino-4-sec-butylamino-6-methoxy-s-triazine) and GS-31709 (2-amino-4-ethylamino-6-methoxy-s-triazine) also characterized [1]. In sugarcane, secbumeton-treated foliage at 6 weeks contained predominantly GS-12853, with smaller percentages of GS-37186 and GS-31709 [1]. Dealkylation appears to be the primary metabolic pathway for methoxy-s-triazines in plants [1]. In contrast, chloro-triazines such as atrazine undergo glutathione conjugation and hydroxylation as primary detoxification routes, yielding distinct metabolite profiles requiring different analytical detection strategies.

Plant Metabolism
Reported
Major metabolite GS-12853 (~25%); dealkylation pathway dominates
Requires metabolite-specific analytical methods
Field alfalfa and sugarcane; ¹⁴C-labeled study
plant metabolism residue analysis metabolite identification dealkylation GS-12853

Analytical Standard Purity

Secbumeton analytical reference standards are commercially available with defined purity specifications essential for quantitative method development. Sigma-Aldrich offers secbumeton as a PESTANAL® analytical standard suitable for HPLC and GC applications, with application notes confirming its use for quantification in environmental samples, agricultural commodities, and vegetable samples . Deuterated secbumeton-D5 (CAS 1705649-53-1) is available with HPLC purity >99.0%, supporting LC-MS/MS and GC-MS workflows as an internal standard for calibration and method validation . Additional certified reference materials include secbumeton at 94.7% purity (ISO 17034) and 95.3% purity (HPLC ≥96.5%) . These multiple purity grades and deuterated isotopolog availability provide analysts with options for external calibration, internal standardization, and matrix-matched validation protocols.

Purity Grades
Supporting evidence
Native: 94.7–98+%; deuterated (D5): >99.0% (HPLC)
Enables robust quantification and ISTD use
PESTANAL® and ISO 17034 certified
analytical standard HPLC GC-MS LC-MS/MS method validation purity

Secbumeton: Key Application Scenarios


Reference Standard for Multi-Residue Monitoring

Secbumeton is explicitly listed and monitored in USFDA pesticide residue programs for imported foods, alongside 18 other triazine herbicides [1]. It is incorporated in multi-analyte analytical methods including SPE-UPLC-MS for detecting 11 triazine residues in dairy products , and solid-phase membrane tip extraction with GC-MS for stream and lake water analysis (retention time: 8.51 min; recovery: 99.0%; linearity: 0.50–80.0 μg/L, r² >0.994) . High-purity analytical standards (94.7%–>99%) and deuterated secbumeton-D5 internal standards are commercially available for calibration and method validation .

Soil pH-Dependent Phytotoxicity Model

Secbumeton serves as an experimental probe for investigating soil pH effects on herbicide bioactivity due to its documented pH-dependent phytotoxicity profile. In controlled greenhouse and field studies, secbumeton demonstrated dominant soil pH influence across pH 5.4–7.4, with severe maize injury occurring only in calcareous (higher pH) treatments—a response not observed with atrazine at any tested pH [1]. This differential pH sensitivity, combined with its insensitivity to organic carbon variation (unlike atrazine), makes secbumeton a valuable reference compound for isolating pH effects in soil-herbicide interaction research.

Environmental Fate and Leaching Assessment

Secbumeton's experimentally determined log Koc of 2.78 (Koc ≈ 603 L/kg) [1] provides a validated input parameter for pesticide leaching models (e.g., PRZM, PEARL, MACRO) and groundwater vulnerability assessments. This value, combined with its water solubility of 620 mg/L at 25°C and vapor pressure of 0.097 mPa at 20°C , enables quantitative prediction of secbumeton mobility distinct from chloro-triazine or methylthio-triazine analogs. The compound's classification under EU Regulation 1107/2009 as not approved further necessitates environmental fate data for legacy contamination and monitoring studies.

Plant Metabolism: Dealkylation Pathways

Secbumeton is a reference substrate for investigating dealkylation as the primary metabolic pathway for methoxy-s-triazines in plants. Documented metabolism in alfalfa and sugarcane establishes GS-12853 as the predominant metabolite (accounting for ~25% of residue), with secondary metabolites GS-25433 and GS-31709 characterized [1]. This metabolic profile differs fundamentally from chloro-triazines, enabling comparative studies of substituent effects on plant detoxification pathways and residue persistence.

Application
Selection Property
Validation Focus
Multi-residue monitoring standard
Certified purity and deuterated ISTD availability
LC-MS/MS and GC-MS method validation
Soil pH-dependent phytotoxicity model
pH-dependent bioactivity profile
Soil pH–response study design
Environmental fate and leaching assessment
Validated sorption coefficient (log Koc)
Leaching model input validation
Plant metabolism pathway research
Dealkylation metabolite profile
GS-12853 marker characterization

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